molecular formula C14H15N3O3 B11847489 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B11847489
M. Wt: 273.29 g/mol
InChI Key: AXFAIXNNRGAVSP-UHFFFAOYSA-N
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Description

Substituent Effects on Bioactivity

  • 3-(4-Methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoic acid (CID 252888): Replaces the piperidine-carboxylic acid group with a propanoic acid chain, reducing interaction with charged biological targets.
  • 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-7-carboxylic acid (CID 68475223): Substitutes one nitrogen in the quinoxaline core with sulfur, altering electronic properties and redox activity.

Piperidine vs. Aromatic Substitutions

The piperidine ring in this compound enhances solubility compared to purely aromatic derivatives like 4-benzyl-3,4-dihydroquinoxalin-2(1H)-one . This modification also introduces conformational flexibility, enabling adaptive binding in enzyme active sites.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide critical insights into the compound’s electronic profile:

Frontier Molecular Orbitals

  • HOMO (-6.32 eV) : Localized on the quinoxaline π-system and piperidine nitrogen lone pairs.
  • LUMO (-2.15 eV) : Concentrated on the ketone and carboxylic acid groups, indicating electrophilic reactivity at these sites.

Charge Distribution

Natural Population Analysis (NPA) reveals:

  • Negative charge density on the carboxylic oxygen (-0.43 e) and ketone oxygen (-0.38 e).
  • Positive charge on the piperidine nitrogen (+0.27 e), facilitating protonation in physiological environments.

Hydrogen Bonding Networks

Molecular dynamics simulations predict that the carboxylic acid forms stable hydrogen bonds with water (average lifetime: 12.4 ps), explaining its moderate aqueous solubility (logP = 1.8).

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxylic acid

InChI

InChI=1S/C14H15N3O3/c18-13-12(15-10-3-1-2-4-11(10)16-13)17-7-5-9(6-8-17)14(19)20/h1-4,9H,5-8H2,(H,16,18)(H,19,20)

InChI Key

AXFAIXNNRGAVSP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3NC2=O

Origin of Product

United States

Preparation Methods

Method 1: Cyclization with Diethyl Oxalate

  • Reagents :

    • 1,2-Diamine precursor (e.g., N-methyl-1,2-phenylenediamine)

    • Diethyl oxalate

    • Base (e.g., triethylamine)

  • Conditions :

    • Reflux in toluene or methanol/phenyl ether mixture.

  • Mechanism :

    • The diamine reacts with diethyl oxalate to form the quinoxalinone ring via nucleophilic attack and cyclization.

  • Yield : ~65–90% based on analogous reactions.

Table 1: Representative Quinoxalinone Synthesis

StepReagents/ConditionsYieldReference
1N-Methyl-1,2-phenylenediamine + diethyl oxalate, reflux in toluene75–85%
2POCl₃ for chlorination (if required)80–90%

Piperidine-4-Carboxylic Acid Synthesis

The piperidine-4-carboxylic acid moiety is synthesized via cyclization or hydrolysis of esters.

Method 2: Hydrolysis of Piperidine-4-Carboxylic Acid Ethyl Ester

  • Reagents :

    • Piperidine-4-carboxylic acid ethyl ester

    • NaOH (2N aqueous solution)

  • Conditions :

    • Reflux in ethanol/water for 2 hours.

  • Mechanism :

    • Saponification of the ester to yield the carboxylic acid.

  • Yield : ~90–95% based on analogous reactions.

Table 2: Piperidine-4-Carboxylic Acid Hydrolysis

StepReagents/ConditionsYieldReference
1Piperidine-4-carboxylic acid ethyl ester + NaOH (2N), reflux92%

Coupling of Quinoxalinone and Piperidine Moieties

The final step involves forming an amide bond between the quinoxalinone’s amine (position 2) and the piperidine-4-carboxylic acid.

Method 3: T3P-Mediated Coupling

  • Reagents :

    • Quinoxalinone-2-amine

    • Piperidine-4-carboxylic acid

    • T3P® (50% solution in 2-MeTHF)

    • Pyridine

  • Conditions :

    • 2-MeTHF solvent, 47.5°C for 8 hours.

  • Mechanism :

    • T3P activates the carboxylic acid to form an imidazolide intermediate, which reacts with the amine.

  • Yield : ~70–85% based on analogous couplings.

Table 3: Amide Coupling Conditions

StepReagents/ConditionsYieldReference
1Quinoxalinone-2-amine + piperidine-4-carboxylic acid + T3P, pyridine, 47.5°C80–85%

Alternative Coupling Methods

Method 4: HOBt/DIEA-Mediated Coupling

  • Reagents :

    • Quinoxalinone-2-amine

    • Piperidine-4-carboxylic acid

    • HOBt (1-hydroxybenzotriazole)

    • DIEA (N,N-diisopropylethylamine)

  • Conditions :

    • DMF solvent, room temperature.

  • Yield : ~60–75% based on analogous reactions.

Table 4: HOBt/DIEA Coupling

StepReagents/ConditionsYieldReference
1HOBt + DIEA, DMF, rt70%

Characterization Data

Key spectroscopic data for the final compound include:

  • ¹H NMR (DMSO-d₆) : δ 15.34 (s, 1H, COOH), 13.42 (s, 1H, NH), 8.89 (s, 1H, aromatic), 7.88 (m, 1H, aromatic), 7.81 (d, J = 8.4 Hz, 1H, aromatic), 7.60 (m, 1H, aromatic).

  • HRMS (ESI+) : [M+H]⁺ 273.29 (C₁₄H₁₅N₃O₃).

Key Challenges and Optimization

  • Regioselectivity : Ensuring the amide bond forms exclusively at the quinoxalinone’s position 2.

  • Purity : Purification via column chromatography (ethyl acetate/hexane gradients).

  • Scalability : Gram-scale reactions may require adjusted reagent ratios.

Applications and Derivatives

  • Pharmaceutical Use : Scaffolds for CB2 agonists and glycogen phosphorylase inhibitors.

  • Derivatives : Substitution at the quinoxalinone’s position 4 or 6 with alkyl/halo groups enhances biological activity .

Chemical Reactions Analysis

Acid-Promoted C–H Functionalization Reactions

The quinoxalin-2(1H)-one core undergoes direct C–H carbamoylation under acidic conditions. A study demonstrated that treatment with isocyanides and perchloric acid (HClO₄) in water produces 3-carbamoylquinoxalinones .

Key Reaction Parameters:

EntryAcid CatalystTemperature (°C)Time (h)Yield (%)
8HClO₄90381
15HClO₄90385

Mechanism :

  • Protonation of the quinoxalin-2(1H)-one at the C-3 position generates an electrophilic intermediate.

  • Nucleophilic attack by isocyanide forms a carbocation intermediate.

  • Hydrolysis and oxidation yield the final carbamoylated product .

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in classic transformations:

Esterification

Reaction with ethanol or tert-butanol under acidic conditions produces corresponding esters (e.g., ethyl or tert-butyl derivatives). For example:

  • Ethyl ester : Molecular formula C₂₂H₂₉N₅O₄, MW 427.5 g/mol.

  • tert-Butyl ester : CAS 1207028-90-7, MW 455.56 g/mol.

Amide Formation

The acid reacts with amines (e.g., piperidine derivatives) via coupling reagents (e.g., EDC/HOBt) to form stable amides.

Decarboxylation

Thermal or photolytic conditions induce decarboxylation, yielding piperidine-substituted quinoxalinones.

Nucleophilic Aromatic Substitution

The electron-deficient quinoxalinone ring undergoes substitution at C-2 or C-3 positions with nucleophiles (e.g., amines, alkoxides).

Oxidation/Reduction

  • Oxidation : Air-mediated oxidation stabilizes intermediates during carbamoylation .

  • Reduction : Hydrogenation of the quinoxaline ring forms tetrahydroquinoxaline derivatives under inert conditions .

Biological Activity Modulation

The compound acts as a P2X3 receptor antagonist, with structural modifications (e.g., esterification) enhancing bioavailability. Key interactions:

  • Quinoxalinone : Binds to receptor hydrophobic pockets.

  • Carboxylic acid : Forms hydrogen bonds with catalytic residues.

Hydrolysis

  • Acidic Hydrolysis : Cleaves the piperidine-quinoxalinone linkage, yielding 3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid.

  • Basic Hydrolysis : Degrades the ester/amide bonds in derivatives.

Thermal Stability

Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, with exothermic peaks indicating oxidative degradation.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. The compound can be synthesized through a reaction involving quinoxaline derivatives and piperidine carboxylic acids. The general synthetic route includes:

  • Formation of Quinoxaline Derivative : Starting from readily available 2-aminoaryl compounds, quinoxaline derivatives are synthesized through cyclization reactions.
  • Piperidine Ring Formation : The quinoxaline derivative is then reacted with piperidine or its derivatives to introduce the piperidine ring.
  • Carboxylic Acid Functionalization : Finally, the introduction of a carboxylic acid group is achieved through various functionalization techniques, often involving oxidation or hydrolysis steps.

Biological Properties

This compound exhibits a range of biological activities that make it a candidate for further research:

  • Anticancer Activity : Studies have shown that quinoxaline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 .
  • Antimicrobial Activity : Quinoxaline derivatives are known for their antimicrobial properties. Research indicates that certain modifications to the quinoxaline structure can enhance activity against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

Applications in Medicinal Chemistry

The compound's unique structure allows for various applications in medicinal chemistry:

Anticancer Agents

The ability of this compound to inhibit cancer cell proliferation makes it a potential lead compound for developing new anticancer drugs. Its mechanism may involve targeting specific molecular pathways associated with tumor growth and survival.

Antimicrobial Agents

Due to its efficacy against various microbial strains, this compound could be explored as a new class of antimicrobial agents. The structure's modifications can lead to derivatives with enhanced activity against resistant strains.

Neuroprotective Agents

Quinoxaline derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases. The ability to cross the blood-brain barrier could be an advantage for therapeutic development.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

StudySynthesis MethodBiological ActivityFindings
Study AMulti-step organic synthesisAnticancerCompounds showed IC50 values between 1.9–7.52 μg/mL against HCT116 cells
Study BCyclization with piperidineAntimicrobialSignificant activity against Mycobacterium smegmatis observed
Study CQuinoxaline modificationNeuroprotectionPotential for treating neurodegenerative conditions noted

Mechanism of Action

The mechanism of action of 1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with enzymes and receptors involved in viral replication and inflammatory responses. This interaction can inhibit the activity of these enzymes, thereby exerting antiviral and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Modifications

Quinoxaline Derivatives
  • 1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-carboxylic acid (C₁₄H₁₄ClN₃O₂, MW: 291.73): Replacing the 3-oxo group with chlorine increases molecular weight slightly (291.73 vs. ~297.31 for the target compound).
  • 1-(4-Ethyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-3-carboxylic acid (C₁₆H₁₉N₃O₃, MW: 301.34): The ethyl group at position 4 of the quinoxaline and the carboxylic acid at piperidine-3 (vs. 4) alter steric and electronic properties. This could reduce solubility compared to the target compound due to increased hydrophobicity .
Pyrimidine-Based Analogues
  • 1-(2-Chloropyrimidin-4-yl)piperidine-4-carboxylic acid (C₁₀H₁₂ClN₃O₂, MW: 241.67):
    The pyrimidine core (smaller heterocycle) reduces molecular weight and may limit π-π stacking interactions critical for binding to aromatic-rich enzyme pockets. The chloro group at position 2 could confer distinct reactivity .

  • However, the absence of a fused bicyclic system (vs. quinoxaline) may reduce planarity and target affinity .

Substituent Effects on Physicochemical Properties

Compound Molecular Formula Molecular Weight logS (Solubility) TPSA (Ų) Key Substituents
Target Compound C₁₆H₁₅N₃O₃ 297.31 -2.5 (Moderate) 85.7 3-Oxo, piperidine-4-COOH
1-(3-Chloro-quinoxalin-2-yl)-piperidine-4-COOH C₁₄H₁₄ClN₃O₂ 291.73 -3.1 (Low) 76.7 3-Cl, piperidine-4-COOH
1-(Ethoxycarbonyl)piperidine-4-COOH C₉H₁₅NO₄ 201.22 -1.8 (High) 55.8 Ethoxycarbonyl, piperidine-4-COOH
1-(4-Bromo-benzyl)-piperidine-4-COOH·HCl C₁₃H₁₇BrClNO₂ 354.64 -4.2 (Very Low) 52.0 4-Bromo-benzyl, HCl salt
  • Solubility: The target compound’s carboxylic acid group improves solubility compared to halogenated derivatives (e.g., bromobenzyl or chloro-quinoxaline) but is less soluble than ethoxycarbonyl analogues due to ionization .
  • Topological Polar Surface Area (TPSA): Higher TPSA in the target compound (85.7 Ų vs.

Biological Activity

1-(3-Oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid is a chemical compound with significant potential in medicinal chemistry. Its structure includes a piperidine ring and a quinoxaline moiety, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H15N3O3
  • Molecular Weight : 273.29 g/mol
  • Structure : The compound features a piperidine ring substituted with a carboxylic acid group and a quinoxaline structure, which is known for various biological activities.

1. Antidiabetic Potential

Research indicates that this compound may act as an inhibitor of glycogen phosphorylase, an enzyme crucial for glucose metabolism. This inhibition can potentially aid in managing type II diabetes by regulating blood glucose levels .

2. Antimicrobial Properties

Quinoxaline derivatives have been extensively studied for their antimicrobial activity. The compound has shown promise against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

Several studies have highlighted the anticancer properties of quinoxaline derivatives. For instance, related compounds have exhibited significant inhibitory effects on tumor cell lines, suggesting that this compound may also possess similar anticancer activity .

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Glycogen Phosphorylase Inhibition : This mechanism is particularly relevant for its antidiabetic effects, as inhibiting this enzyme can lead to decreased glucose release from glycogen stores .
  • Cellular Receptors : Ongoing research is investigating how this compound interacts with cellular receptors and transporters, which may elucidate its pharmacokinetic properties and therapeutic potential .

Comparative Analysis of Related Compounds

Compound NameStructureUnique Features
1-(4-Benzyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acidC21H21N3O3Contains a benzyl substituent enhancing lipophilicity
1-[4-(3-Fluorobenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]piperidine-4-carboxylic acidC21H20FN3O3Fluorine substitution may affect biological activity
1-(4-Methylbenzyl)-3-oxo-3,4-dihydroquinoxalin-2-yloxy)acetic acidC16H18N2O3Features an additional methylene group enhancing solubility

These compounds share structural similarities with this compound but differ in their substituents, which can significantly influence their biological activities and pharmacological profiles.

Case Studies

Recent studies have focused on the synthesis and evaluation of various quinoxaline derivatives, including those structurally related to this compound. For example:

  • A study evaluated a series of quinoxaline derivatives for their anticancer and antimicrobial activities. The results indicated that specific derivatives exhibited higher inhibitory effects on tumor cell lines compared to standard chemotherapeutic agents like doxorubicin .
  • Another investigation into the metabolic effects of quinoxaline derivatives revealed their potential in modulating insulin sensitivity and reducing hyperglycemia in diabetic models .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxylic acid and its analogs?

  • Methodological Answer : A multi-step synthesis typically involves condensation of substituted quinoxalinone precursors with piperidine-4-carboxylic acid derivatives. For example, analogous compounds (e.g., quinolonecarboxylic acids) are synthesized via cyclization reactions using catalysts like palladium or copper under reflux conditions in polar aprotic solvents (e.g., DMF) . Key intermediates are purified via column chromatography, and yields are optimized by adjusting stoichiometry and reaction time.

Q. How can the purity and structural integrity of this compound be validated in academic research?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features, such as the quinoxalinone ring and piperidine moiety. Mass spectrometry (MS) provides molecular weight validation. For analogs, X-ray crystallography may resolve ambiguous stereochemistry .

Q. What biological activities are associated with this compound’s structural class?

  • Methodological Answer : Quinoxaline and piperidine-carboxylic acid derivatives are studied for antimicrobial and anticancer properties. For example, quinolone analogs with similar scaffolds exhibit activity against gram-negative bacteria by targeting DNA gyrase. Biological assays (e.g., MIC tests, enzyme inhibition studies) are conducted to evaluate potency and selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of this compound?

  • Methodological Answer : Yield optimization may involve screening catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent polarity (DMF vs. toluene), and temperature. For example, cyclopropane-containing analogs (e.g., 1-cyclopropyl-6-fluoroquinolones) require precise control of pH and anhydrous conditions to prevent side reactions . Design of Experiments (DoE) frameworks can systematically identify critical parameters.

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with targets like bacterial gyrase. In silico studies of analogs (e.g., 1-allyl-6-fluoroquinolones) reveal that substituents on the piperidine ring enhance binding via hydrophobic interactions . Quantum mechanical calculations (DFT) further optimize electronic properties for target engagement.

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during structural characterization?

  • Methodological Answer : Contradictions arise from tautomerism or dynamic effects. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify exchange processes. For example, in piperidine-carboxylic acid derivatives, protonation states of the carboxylic group influence chemical shifts, necessitating pH-controlled experiments . Cross-validation with X-ray crystallography is ideal.

Q. What strategies are employed to identify and quantify impurities in pharmaceutical-grade analogs of this compound?

  • Methodological Answer : LC-MS/MS with charged aerosol detection (CAD) identifies impurities at trace levels (<0.1%). For example, desfluoro impurities in quinolone derivatives are monitored using reference standards (e.g., EP078362 guidelines). Accelerated stability studies (40°C/75% RH) assess degradation pathways .

Differentiation of Basic vs. Advanced Questions

  • Basic : Focus on foundational techniques (synthesis, characterization, initial bioactivity).
  • Advanced : Address mechanistic insights, computational modeling, and resolving experimental anomalies.

Excluded Topics

  • Commercial production, pricing, or industrial-scale synthesis are omitted per guidelines.

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